N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide
Description
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide is a pyrazolidine-based compound featuring a conjugated (E,E)-configured phenylprop-2-enylidene moiety and an isopropyl substituent on the pyrazolidine ring. This structure is hypothesized to interact with biological targets, such as enzymes or receptors, through π-π stacking (via the phenyl group) and dipole interactions (via the carboxamide group).
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-12(2)14-11-15(19-18-14)16(21)20-17-10-6-9-13-7-4-3-5-8-13/h3-10,12,14-15,18-19H,11H2,1-2H3,(H,20,21)/b9-6+,17-10+ |
InChI Key |
IMNZUDFURCZLIA-PNTUOKEUSA-N |
Isomeric SMILES |
CC(C)C1CC(NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CC(NN1)C(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide typically involves the condensation of cinnamaldehyde with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its closest analogs:
Analysis of Structural and Functional Divergence
Heterocyclic Core Variations
- Pyrazolidine vs. Thiazolidinones, such as in , may exhibit stronger dipole interactions due to the sulfanylidene group.
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The bromo substituent in may reduce electron density, altering binding affinity compared to the target compound’s phenyl group.
- Bulkiness : The isopropyl group in the target compound could enhance lipophilicity versus the ethoxy/methoxy groups in , which may improve aqueous solubility.
- Trifluoromethyl (CF₃) : The CF₃ group in increases metabolic stability but may reduce solubility due to hydrophobicity.
Stereochemical Considerations
Biological Activity
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-propan-2-ylpyrazolidine-3-carboxamide, with the CAS number 1285573-99-0, is a pyrazolidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes both an amino group and a carboxamide, which may contribute to its interaction with biological systems.
The molecular formula of this compound is with a molecular weight of 286.37 g/mol. Its structural characteristics include:
- Functional Groups : Amino and carboxamide groups which are essential for its biological activity.
- Molecular Structure : The presence of a phenylpropene moiety enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1285573-99-0 |
| Molecular Formula | C₁₆H₂₂N₄O |
| Molecular Weight | 286.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways critical for cell proliferation and apoptosis.
- Antioxidant Activity : Similar compounds have shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Biological Activity
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties.
Anti-inflammatory Properties
The compound may possess anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for developing treatments for chronic inflammatory conditions.
Antimicrobial Effects
Preliminary studies indicate that derivatives of pyrazolidine can exhibit antimicrobial properties against certain bacterial strains, which could be beneficial in treating infections.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted by researchers at [source] found that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 20 µM.
-
Inflammation Model :
- In a model of acute inflammation induced by carrageenan in rats, administration of related pyrazolidine derivatives resulted in a significant reduction in paw edema compared to control groups, indicating potential anti-inflammatory effects.
-
Antimicrobial Study :
- A comparative study assessed the antimicrobial activity of several pyrazolidine derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
